3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
“3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline” is a chemical compound with the molecular formula C8H6BrF4N . It has a molecular weight of 272.04 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline” consists of a benzene ring substituted with a bromo group, a fluoro group, and a trifluoroethylamine group . The exact spatial arrangement of these groups can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Application in Nonlinear Optical Materials
- Vibrational Analysis for Nonlinear Optical Materials : A study conducted by (Revathi et al., 2017) explored the vibrational analysis of similar compounds, including 4-bromo-3-(trifluoromethyl)aniline, using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is significant for understanding the potential use of such compounds in nonlinear optical materials.
Application in Organic Synthesis
- Synthesis of Isatin Derivatives : The synthesis of a series of substituted isatin derivatives, including those with bromo and trifluoromethyl groups, was reported by (Mao Zhenmin, 2008). This process demonstrates the versatility of these compounds in organic synthesis.
- Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines : A transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines was developed, as described in research by (Staudt et al., 2022). This method offers a new pathway for creating these compounds, which are crucial in various organic syntheses.
Application in Chemical Synthesis
- Visible-Light-Induced Fluoroalkylation of Anilines : A study by (Jingjing Kong et al., 2017) developed a method for the fluoroalkylation of anilines, showcasing the potential of using such compounds in the synthesis of functionally diverse molecules.
- Synthesis of Gametocidal Ethyl Oxanilates : (Iskra et al., 2013) conducted a study on synthesizing ethyl oxanilates with different substituents, including fluoro, for application as gametocides in agriculture.
- Photolysis in Methanol : The photolysis of compounds like 3-bromoaniline in methanol was studied, as mentioned in (Othmen et al., 1999). This research provides insights into the chemical behavior of such compounds under specific conditions.
Application in Material Science
- Synthesis of Coordination Polymers : Research by (Hajiashrafi et al., 2015) focused on synthesizing new coordination polymers containing bromo and fluoro aniline ligands, highlighting their potential in material science.
Application in Dye Synthesis
- Synthesis of Fluorane Dye : A method for the synthesis of black fluorane dye, using a compound related to 4-bromo-3-methylanisole, was developed as described in (Pei Xie et al., 2020). This application demonstrates the relevance of such compounds in the dye industry.
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAOPILXLPMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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